

Technical Guide: Synthesis of 2-Methyl-4-tosylmorpholine

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Compound of Interest

Compound Name: 2-Methyl-4-tosylmorpholine

CAS No.: 503469-23-6

Cat. No.: B3370682

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Executive Summary

2-Methyl-4-tosylmorpholine is a critical intermediate in the synthesis of chiral ligands and bioactive morpholine derivatives. Its structure comprises a morpholine heterocycle protected at the nitrogen by a p-toluenesulfonyl (tosyl) group, with a methyl substituent at the C2 position.

This guide details the Direct N-Sulfonylation of 2-methylmorpholine. This route is selected for its operational simplicity, high atom economy, and scalability compared to de novo cyclization methods. The protocol prioritizes the control of regioselectivity and the removal of sulfonyl chloride byproducts.

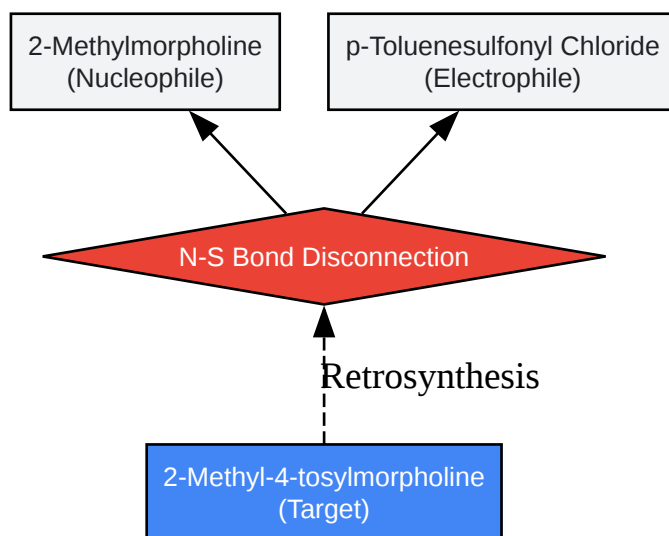
Retrosynthetic Analysis & Strategy

The synthesis is best approached via the nucleophilic attack of the secondary amine (2-methylmorpholine) on the sulfonyl sulfur of p-toluenesulfonyl chloride (TsCl).

Strategic Considerations

- Stereochemistry:** The starting material, 2-methylmorpholine, possesses a chiral center at C2. If enantiopure product is required (e.g., (R)-**2-methyl-4-tosylmorpholine**), one must utilize enantiopure starting amine. The sulfonylation conditions described here do not cause racemization.

- **Regioselectivity:** As a secondary amine, the morpholine nitrogen is significantly more nucleophilic than the oxygen ether linkage, ensuring exclusive N-sulfonylation.
- **Byproduct Management:** The reaction generates HCl, necessitating a stoichiometric base (Triethylamine or Pyridine) to drive the equilibrium.



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfonamide bond.

Primary Protocol: N-Sulfonylation Reaction Scheme

Reaction: 2-Methylmorpholine + TsCl + Et

N

2-Methyl-4-tosylmorpholine + Et

N

HCl

Reagents & Materials Table

Reagent	MW (g/mol)	Equiv.[1][2][3] [4][5][6]	Role	Critical Attribute
2-Methylmorpholine	101.15	1.0	Substrate	Liquid; Check enantiomeric purity if applicable.
p-Toluenesulfonyl chloride (TsCl)	190.65	1.1 - 1.2	Electrophile	Solid; Hydrolyzes in moist air. Use fresh.
Triethylamine (TEA)	101.19	1.5	Base	Liquid; Scavenges HCl.
Dichloromethane (DCM)	84.93	Solvent	Solvent	Anhydrous; 10-15 volumes relative to substrate.
DMAP	122.17	0.05	Catalyst	Optional; Accelerates sluggish reactions.

Step-by-Step Methodology

Phase 1: Setup and Addition

- Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Charge the flask with 2-Methylmorpholine (10.0 mmol) and anhydrous DCM (50 mL).
- Base Addition: Add Triethylamine (15.0 mmol) via syringe.
- Cooling: Submerge the flask in an ice/water bath () and stir for 10 minutes.

- Electrophile Addition: Add TsCl (11.0 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temperature

to prevent impurity formation.

Phase 2: Reaction and Monitoring 6. Warming: Remove the ice bath and allow the mixture to warm to room temperature (RT). 7. Stirring: Stir at RT for 4–6 hours. 8. IPC (In-Process Control): Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (ninhydrin active) should disappear; the product spot (UV active) will appear at higher

Phase 3: Workup and Purification 9. Quench: Add saturated aqueous NH

Cl (20 mL) to quench excess TsCl. Stir vigorously for 15 minutes. 10. Extraction: Separate layers. Extract the aqueous layer with DCM (2

20 mL). 11. Acid Wash (Critical): Wash combined organics with 1M HCl (30 mL). Reasoning: Protonates and removes unreacted 2-methylmorpholine. 12. Base Wash: Wash with saturated NaHCO

(30 mL). Reasoning: Removes p-toluenesulfonic acid byproducts. 13. Drying: Dry over anhydrous Na

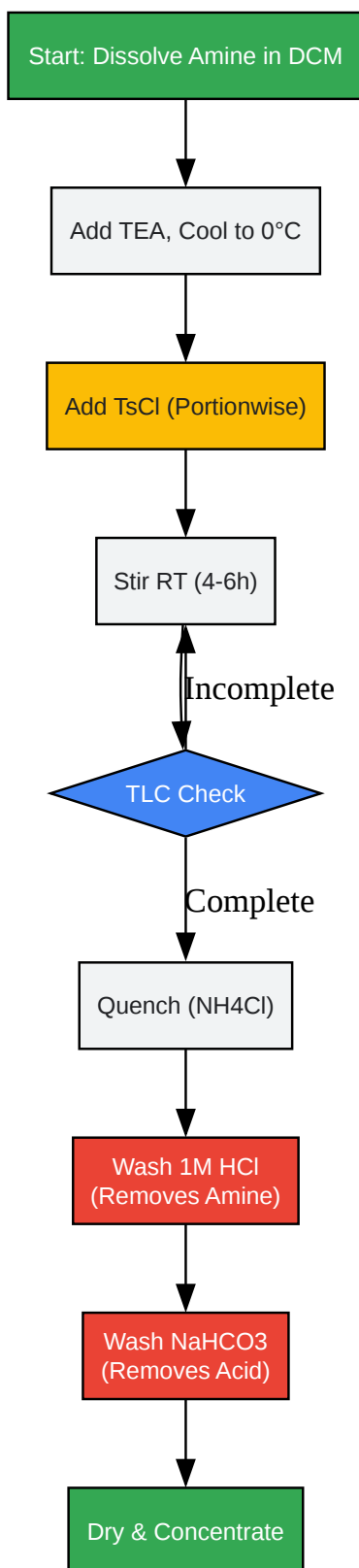
SO

, filter, and concentrate in vacuo. 14. Purification:

- If Solid: Recrystallize from hot Ethanol or EtOAc/Heptane.
- If Oil: Flash column chromatography (SiO

, Gradient 0-30% EtOAc/Hexanes).

Workflow Diagram



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Figure 2: Operational workflow for the N-tosylation of 2-methylmorpholine.

Characterization & Quality Control

Upon isolation, the identity of **2-methyl-4-tosylmorpholine** must be validated. The following data represents expected spectral characteristics for this class of sulfonamides.

Expected NMR Data () [4]

- ¹H NMR (400 MHz):
 - 7.65 (d, J = 8.2 Hz, 2H, Ar-H ortho to SO₂)
 - 7.32 (d, J = 8.2 Hz, 2H, Ar-H meta to SO₂)
 - 3.75 – 3.95 (m, 2H, Morpholine O-CH₂)
 - 3.50 – 3.65 (m, 1H, Morpholine CH-Me)
 - 3.40 (m, 1H) & 2.50 (m, 1H) (N-CH₂ axial/equatorial)
 - 2.43 (s, 3H, Ar-CH₃)
 - 1.15 (d, J = 6.5 Hz, 3H, Morpholine-CH₃)
- Interpretation: The presence of the characteristic AB quartet (doublets) in the aromatic region (7.3–7.7 ppm) confirms the tosyl group incorporation. The doublet at ~1.15 ppm confirms the integrity of the methyl group on the morpholine ring.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Yield	Hydrolysis of TsCl	Ensure TsCl is white/crystalline, not wet. Use anhydrous DCM.[1]
New Spot on TLC (Low Rf)	Formation of TsOH	Ensure sufficient base (TEA) is present. Wash thoroughly with NaHCO ₃ .
Product is Oily/Yellow	Residual TsCl or solvents	Recrystallize from EtOH.[2] High vacuum drying (>4h).

Safety & Handling (MSDS Highlights)

- p-Toluenesulfonyl Chloride: Corrosive, lachrymator. Reacts with water to release HCl gas. Handle in a fume hood.
- 2-Methylmorpholine: Flammable liquid, skin irritant.
- Dichloromethane: Suspected carcinogen, volatile. Use proper PPE (gloves, goggles).

References

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